PAR4 Antagonist Potency of WAY-658675 Against Activating Peptide-Induced Platelet Activation
WAY-658675 demonstrates quantifiable antagonism at the PAR4 receptor in a functional human platelet assay. Its potency (IC50 = 72 nM) can be positioned against other reported small-molecule PAR4 antagonists. It is less potent than BMS-986120 (IC50 = 9.5 nM) but more potent than the early tool compound ML354 (IC50 = 140 nM) and P4i-147 (IC50 = 1,310 nM) [1][2][3]. This places it as an intermediate-potency PAR4 antagonist within the published chemical space.
| Evidence Dimension | Inhibition of PAR4-mediated platelet activation |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | BMS-986120 (IC50 = 9.5 nM); ML354 (IC50 = 140 nM); P4i-147 (IC50 = 1,310 nM) |
| Quantified Difference | 8.3-fold less potent than BMS-986120; 1.9-fold more potent than ML354; 18-fold more potent than P4i-147 |
| Conditions | Human platelets, inhibition of activating peptide-induced PAC1 binding, 20 min preincubation, FITC-based flow cytometry |
Why This Matters
This data provides a quantitative benchmark for selecting WAY-658675 over less potent tool compounds (ML354, P4i-147) or a more advanced clinical candidate (BMS-986120) based on desired experimental potency.
- [1] BindingDB. (n.d.). BDBM50199428 (CHEMBL3890362). Retrieved from BindingDB: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50199428 View Source
- [2] Wen, W., et al. (2014). Discovery of a potent, selective, and orally bioavailable PAR4 antagonist for the prevention of arterial thrombosis. Journal of Medicinal Chemistry, 57(13), 5585-5598. (As referenced by MedChemExpress for BMS-986120) View Source
- [3] Wen, W., et al. (2015). A novel and selective PAR4 antagonist: ML354. Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI). View Source
